![molecular formula C12H17N3O5S B4022318 N~1~-isopropyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4022318.png)
N~1~-isopropyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Description
Synthesis Analysis
The synthesis of compounds similar to N1-isopropyl-N2-(methylsulfonyl)-N2-(3-nitrophenyl)glycinamide involves multi-component reactions and specific catalytic processes. For instance, an efficient four-component synthesis developed from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde without the need for catalysts and additives showcases the synthetic versatility of related nitro and sulfonyl compounds at room temperature (Yin‐Huan Jin et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds with characteristics similar to N1-isopropyl-N2-(methylsulfonyl)-N2-(3-nitrophenyl)glycinamide has been extensively studied. For example, X-ray crystallography has been utilized to confirm structures and demonstrate significant electron delocalization in sulfonamide compounds, which is crucial for understanding the electronic and steric effects influencing the molecular geometry and reactivity of such compounds (A. Haas et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving N1-isopropyl-N2-(methylsulfonyl)-N2-(3-nitrophenyl)glycinamide and its analogs are diverse. For example, N-sulfonylimines partake in nucleophilic addition reactions, showcasing the chemical versatility and reactivity of the sulfonyl and nitro groups in creating various substituted products (E. Pelkey et al., 1999).
Physical Properties Analysis
The physical properties of compounds similar to N1-isopropyl-N2-(methylsulfonyl)-N2-(3-nitrophenyl)glycinamide, such as solubility, melting point, and stability, are critical for their practical application. Studies on thermally responsive polymeric micelles, for example, provide insight into how temperature influences the physical state and behavior of materials containing sulfonyl and nitro functional groups (Jian Xiang Zhang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions, compatibility with various solvents, and potential for chemical modifications, are essential for understanding and manipulating compounds like N1-isopropyl-N2-(methylsulfonyl)-N2-(3-nitrophenyl)glycinamide. The study of nucleophilic addition reactions to 2-nitro-1-(phenylsulfonyl)indole reveals the chemical behavior and potential transformations of similar compounds (E. Pelkey et al., 1999).
properties
IUPAC Name |
2-(N-methylsulfonyl-3-nitroanilino)-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c1-9(2)13-12(16)8-14(21(3,19)20)10-5-4-6-11(7-10)15(17)18/h4-7,9H,8H2,1-3H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQQXMYWBLILLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-propan-2-ylglycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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